Selective Antiproliferation: SMCs vs Endothelial Cells
Ciprostene calcium exhibits a selective antiproliferative effect on bovine vascular smooth muscle cells (SMC) while sparing endothelial cells (EC). In a direct head-to-head comparison, ciprostene (3-100 µM) dose-dependently suppressed both DNA synthesis and proliferation of SMC, but had no effect on EC proliferation at concentrations up to 30 µM [1]. This cell-type selectivity is a significant point of differentiation, as it suggests a potential for targeting vascular proliferative disorders like restenosis without impairing re-endothelialization, a key aspect of vascular healing.
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | Ciprostene calcium: Dose-dependently inhibited DNA synthesis and proliferation of bovine aortic SMC at 3-100 µM. No effect on EC proliferation up to 30 µM. |
| Comparator Or Baseline | Effect on EC vs. SMC from the same study |
| Quantified Difference | Inhibition observed in SMC but not in EC at 3-50 µM. |
| Conditions | Cultured quiescent bovine aortic endothelial cells (EC) and smooth muscle cells (SMC) stimulated with 5% fetal calf serum. |
Why This Matters
This selectivity profile is critical for researchers investigating anti-restenotic therapies, where the goal is to inhibit vascular smooth muscle cell hyperplasia without hindering endothelial repair.
- [1] Shirotani M, Yui Y, Hattori R, Kawai C. U-61,431F, a stable prostacyclin analogue, inhibits the proliferation of bovine vascular smooth muscle cells with little antiproliferative effect on endothelial cells. Prostaglandins. 1991 Feb;41(2):97-110. doi: 10.1016/0090-6980(91)90023-9. View Source
